![molecular formula C27H26N2O3S2 B2375055 N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1113109-75-3](/img/structure/B2375055.png)
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymerization
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide and related compounds have been utilized in various chemical syntheses and polymerization processes. For instance, sulfur-containing carboxylic acids have been investigated as electron donors in photoinduced free-radical polymerizations, with compounds like (phenylthio)acetic acid playing a role in the formation of radicals necessary for initiating polymerization in aqueous solutions of acrylamide (Wrzyszczyński et al., 2000). This suggests potential applications in the development of new polymeric materials through photoinduced processes.
Chiral Recognition and Sensor Development
Compounds with a thiophene moiety, similar to N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, have been applied in the synthesis of chiral conducting polymer films for the recognition of enantiomers, which is crucial in pharmaceutical and biochemical applications. For example, amino-acid functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have been synthesized and used to recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, showcasing the potential of such compounds in electrochemical chiral sensors (Dong et al., 2016).
Antimicrobial and Antiproliferative Agents
Some derivatives of thiophene sulfonamides have been synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating potential applications in the development of new therapeutic agents. For instance, novel 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer therapy (Pawar et al., 2018).
Dyeing and Textile Applications
The versatility of thiophene derivatives extends to dyeing and textile applications, where they have been used to synthesize disperse dyes for polyester fibers. These dyes, derived from reactions involving thiophene moieties, offer a range of colors with excellent fastness properties, although their photostability may vary (Iyun et al., 2015). This highlights the potential of such compounds in the development of new materials for the textile industry.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-4-20-12-14-22(15-13-20)28-27(30)25-26(24(18-33-25)21-8-6-5-7-9-21)34(31,32)29(3)23-16-10-19(2)11-17-23/h5-18H,4H2,1-3H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYWBKTLGNJKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)
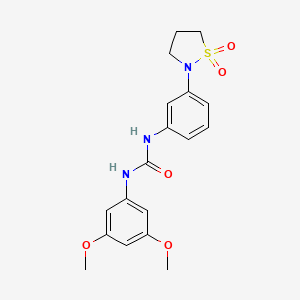
![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)
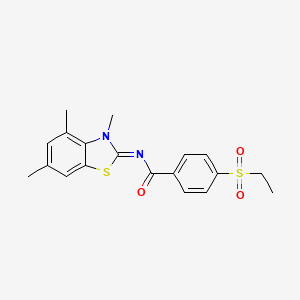
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)
![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)
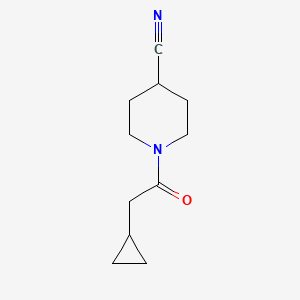


![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)
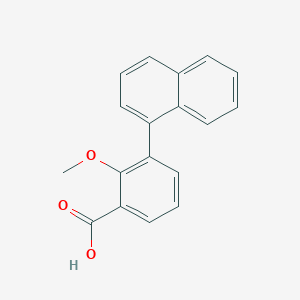
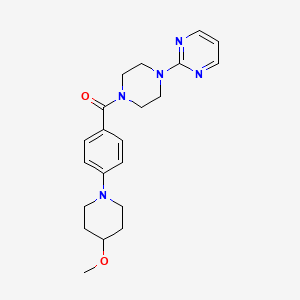
![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)